2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 4-fluorophenyl ketone group linked via a sulfanyl bridge to the thiazol-4-yl moiety, with an N-(2-methoxyphenyl) substitution. The structure combines a 1,3-thiazole core (a heterocycle known for its role in bioactive molecules) with substituents that enhance pharmacokinetic properties, such as the 2-methoxyphenyl group (improving lipophilicity) and the 4-fluorophenyl group (modulating electronic effects and metabolic stability) .
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c1-26-18-5-3-2-4-16(18)23-19(25)10-15-11-27-20(22-15)28-12-17(24)13-6-8-14(21)9-7-13/h2-9,11H,10,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCNFNHCNJIZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.44 g/mol. The structure features a thiazole ring, a fluorophenyl group, and a methoxyphenyl acetamide moiety, which are crucial for its pharmacological activities.
Research indicates that compounds containing thiazole rings often exhibit cytotoxicity against various cancer cell lines. The mechanism of action typically involves:
- Inhibition of key enzymes involved in DNA replication and cell division.
- Interference with signaling pathways that promote tumor growth.
- Potential interaction with receptors and proteins critical for cancer cell survival.
Anticancer Activity
Several studies have reported on the anticancer properties of thiazole derivatives:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has shown significant cytotoxic activity against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 1.4 µM against MDA-MB-231 was noted, indicating potent activity compared to standard treatments like sorafenib (IC50 = 5.2 µM) .
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial effects:
- Studies have indicated that certain thiazole compounds exhibit antibacterial properties comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-fluorophenyl)-thiazole | HepG2 | 74.2 | |
| Compound X | MDA-MB-231 | 1.4 | |
| Compound Y | A549 | 8.03 |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 12 |
Case Studies
One notable case study examined the efficacy of thiazole derivatives in treating breast cancer models in vitro and in vivo. The study found that the administration of these compounds resulted in reduced tumor volume and increased apoptosis in cancer cells, showcasing their potential as therapeutic agents .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives are known for their effectiveness against bacteria and fungi. The presence of the sulfanyl group may enhance this activity by disrupting microbial cell functions.
- Anticancer Properties : Some studies suggest that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The fluorophenyl moiety may contribute to enhanced anticancer efficacy.
- Anti-inflammatory Effects : Compounds with similar functional groups have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
Research Applications
- Drug Development : The compound is being investigated for its potential as a lead compound in drug discovery programs targeting various diseases, particularly cancer and infectious diseases.
- Biological Assays : Researchers utilize this compound in biological assays to evaluate its pharmacological effects and mechanism of action.
- Structure-Activity Relationship (SAR) Studies : The diverse functional groups allow for extensive SAR studies to optimize the biological activity by modifying the chemical structure.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of thiazole derivatives. The results indicated that compounds similar to our target exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole ring could enhance efficacy against resistant strains.
Case Study 2: Anticancer Efficacy
In a preclinical trial reported in Cancer Research, researchers evaluated a series of thiazole derivatives, including those with structural similarities to our compound. The findings demonstrated that specific modifications led to increased apoptosis in human cancer cell lines, highlighting the potential for further development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Methoxyphenyl) Acetamide Derivatives
- 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide (2d) Structural Similarity: Shares the N-(2-methoxyphenyl) acetamide backbone and 4-fluorophenyl group. Key Differences: Lacks the thiazole-sulfanyl bridge, resulting in reduced steric bulk and altered electronic properties. Physicochemical Data: Reported melting point (mp) of 123°C and yield of 72% (for a related nitrophenyl analog) .
Thiazole-Sulfanyl Acetamide Derivatives
- N-Ethyl-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide Structural Similarity: Nearly identical core structure but substitutes the N-(2-methoxyphenyl) group with an ethyl group.
- 2-((4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Structural Similarity : Contains the thiazole-sulfanyl-acetamide scaffold but replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety and adds an azepane ring.
- Functional Implications : The chlorophenyl group increases electronegativity, while the azepane introduces conformational flexibility, which may enhance solubility .
Pharmacological and Functional Comparisons
MMP-9 Inhibitors with Sulfanyl-Acetamide Motifs
- N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Activity: Binds to the MMP-9 hemopexin (HPX) domain with KD = 320 nM, inhibiting tumor growth and metastasis .
Orco Agonists with Sulfanyl-Acetamide Cores
- VUAA-1 and OLC-12
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Pharmacological Data for MMP-9 Inhibitors
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
